(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
Description
(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is a benzoxazole derivative featuring a hydroxycarboximidamide group at position 2 and a methyl substituent at position 3. The Z-configuration of the hydroxycarboximidamide moiety distinguishes it from stereoisomeric forms.
Properties
Molecular Formula |
C9H9N3O2 |
|---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide |
InChI |
InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12) |
InChI Key |
ZLFLCQPQUGXBIA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)/C(=N/O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation of o-Aminophenols with Formyl Derivatives
One of the prevalent methods involves the cyclocondensation of o-aminophenols with formyl compounds such as formic acid derivatives or aldehydes. This approach facilitates the formation of the benzoxazole ring system, which is then functionalized at the 2-position with amidine groups.
- Step 1: Condensation of o-aminophenol with a suitable formyl compound (e.g., formic acid derivatives) under acidic or basic conditions to form a benzoxazole precursor.
- Step 2: Introduction of the methyl group at the 5-position via methylation using methylating agents such as methyl iodide or dimethyl sulfate.
- Step 3: Conversion of the 2-position substituent to the carboximidamide group through reaction with amidine derivatives or via oxidative amidation.
Formation of the Carboximidamide Group
The key step involves transforming the 2-position of the benzoxazole ring into a carboximidamide. This can be achieved by:
- Reaction with amidine salts: Direct nucleophilic substitution with amidine salts under reflux conditions.
- Oxidative amidation: Using oxidizing agents in the presence of ammonia or amidine derivatives to introduce the carboximidamide functionality selectively at the 2-position.
Hydroxylation to Form the N'-Hydroxy Derivative
The N'-hydroxy group is typically introduced via hydroxylation of the amidine nitrogen, often using hydroxylamine derivatives or by controlled oxidation methods.
Representative Synthetic Route (Based on Patent and Literature Data)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | o-Aminophenol + formic acid derivatives | Cyclization to benzoxazole core |
| 2 | Methylation (e.g., methyl iodide) | Methylation at 5-position |
| 3 | Reaction with amidine salts | Formation of carboximidamide at 2-position |
| 4 | Hydroxylation (hydroxylamine derivatives) | Introduction of N'-hydroxy group |
Data from Related Benzoxazole Synthesis Studies
Example: A study on benzoxazole derivatives reports the synthesis of similar compounds via cyclocondensation of 2-aminophenol with formic acid derivatives, followed by methylation and amidine formation, achieving yields of approximately 60-75% under reflux in ethanol or acetic acid.
Note: Specific conditions such as temperature, solvent choice, and reaction time are optimized based on substituent effects and desired purity.
Summary of Key Reaction Conditions
Chemical Reactions Analysis
Hydroxyl Group Reactivity
The hydroxyl (-OH) group participates in alkylation and acylation reactions:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF) to form ether derivatives. For example:
This reaction proceeds via nucleophilic substitution at the oxygen atom .
-
Acylation : Forms esters with acetyl chloride or benzoyl chloride in pyridine. The product retains the Z-configuration due to steric constraints of the benzoxazole ring.
Carboximidamide Group Transformations
The carboximidamide (-C(=NH)NHOH) group undergoes hydrolysis, condensation, and redox reactions:
-
Acidic Hydrolysis : In 6M HCl at reflux, the carboximidamide converts to a carboxylic acid:
This reaction is critical for generating bioactive metabolites .
-
Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) under dehydrating conditions (P₂O₅/CH₃CN) to form imine-linked derivatives. For example:
These products are intermediates for heterocyclic expansions .
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
-
Triazole Formation : Reacts with hydrazine hydrate in ethanol to yield 1,2,4-triazole derivatives via ring closure .
-
Oxadiazole Synthesis : Treatment with acetic anhydride induces cyclization to 1,3,4-oxadiazoles, confirmed by NMR and mass spectrometry .
Metal-Catalyzed Reactions
-
Palladium-Catalyzed Cross-Coupling : The benzoxazole ring undergoes Suzuki-Miyaura coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O) to introduce aryl groups at the 5-methyl position .
-
Copper-Mediated Oxidations : In the presence of CuO nanoparticles/DMSO, the hydroxyl group oxidizes to a carbonyl, forming a ketone derivative .
Interaction with Biological Targets
-
Enzyme Inhibition : The compound binds to metalloenzymes (e.g., carbonic anhydrase) via its hydroxyl and imidamide groups, disrupting zinc coordination sites. IC₅₀ values for specific isoforms range from 1.1–4.8 μM .
-
DNA Intercalation : Forms π-π stacking interactions with DNA base pairs, as evidenced by fluorescence quenching assays.
Table 2: Comparative Reactivity of Functional Groups
| Functional Group | Reactivity | Dominant Mechanism |
|---|---|---|
| Hydroxyl (-OH) | Alkylation, acylation, oxidation | Nucleophilic substitution |
| Carboximidamide (-C(=NH)NHOH) | Hydrolysis, condensation | Acid/base-catalyzed rearrangement |
| Benzoxazole Ring | Electrophilic substitution, coupling | Metal-catalyzed cross-coupling |
Scientific Research Applications
(Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide involves its interaction with specific molecular targets. The hydroxy and carboximidamide groups can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and biochemical pathways. The benzoxazole ring’s aromatic nature allows it to interact with various biological macromolecules, potentially modulating their function.
Comparison with Similar Compounds
Core Heterocyclic Framework
Target Compound :
- Core : 1,3-Benzoxazole (oxygen and nitrogen at positions 1 and 3).
- Electronic Effects : The oxygen atom in the oxazole ring confers electron-withdrawing properties, stabilizing the carboximidamide group and modulating reactivity.
Analog 1 : N′-Hydroxybenzo[c][1,2,5]oxadiazole-5-carboximidamide (, Compound 5)
- Core : Benzo[c][1,2,5]oxadiazole (two nitrogen atoms and one oxygen in a fused ring).
- The absence of a methyl substituent reduces steric hindrance compared to the target compound .
Analog 2 : (Z)-N′-Hydroxy-1H-benzo[d]imidazole-5-carboximidamide (, Compound 3)
Substituent Effects
Target Compound :
- Substituents : 5-Methyl (enhances lipophilicity) and (Z)-N′-hydroxycarboximidamide (capable of hydrogen bonding and metal coordination).
Analog 3 : N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides (, Compounds 3a–3b)
- Substituents : Benzohydrazide linked to benzimidazole.
- Comparison : The hydrazide group offers different hydrogen-bonding capabilities compared to hydroxycarboximidamide. The benzimidazole core may improve π-π stacking in biological systems .
Analog 4 : N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl) Derivatives ()
- Substituents : Sulfonyl and alkylthio groups.
- The chloro substituent adds steric and electronic complexity .
Target Compound :
Analog 2 () :
- Steps: Reflux of benzoimidazole precursors with hydroxylamine hydrochloride and K₂CO₃ in ethanol.
- Yield: Not specified, but reaction times (~12 hours) suggest moderate efficiency .
Target Compound :
Analog 4 () :
- Applications : Sulfonamide derivatives are often utilized as enzyme inhibitors (e.g., carbonic anhydrase) .
Comparative Data Table
Biological Activity
(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities. The information is derived from diverse scientific sources to provide a comprehensive overview.
Antimicrobial Activity
Recent studies have shown that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, a study on related compounds demonstrated their effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The minimal inhibitory concentrations (MICs) for these compounds ranged significantly, indicating selective activity against specific pathogens.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound 1 | 25 | Staphylococcus aureus |
| Compound 2 | 50 | Bacillus subtilis |
| Compound 3 | 10 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has also been explored extensively. A study highlighted that certain derivatives showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds were reported as low as 4.75 µM, indicating strong activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Benzoxazole A | 4.75 | MCF-7 |
| Benzoxazole B | 11.42 | HepG2 |
Enzyme Inhibition
Benzoxazole derivatives have been identified as potential inhibitors of various enzymes, including those involved in cancer progression and microbial resistance. For example, a specific derivative demonstrated potent inhibition of the VEGFR-2 enzyme with an IC50 value of 0.062 µM . This suggests its potential role in anti-angiogenic therapies.
Study on Cytotoxicity
A detailed investigation conducted on a series of benzoxazole derivatives revealed that modifications at the phenyl moiety significantly affected cytotoxicity profiles. The study utilized flow cytometry to assess apoptosis induction in cancer cells, providing insights into the mechanism of action for these compounds .
Structure-Activity Relationship (SAR)
Research has established a structure-activity relationship for benzoxazole derivatives, indicating that electron-donating substituents enhance antibacterial activity while certain structural features are crucial for anticancer efficacy . This information is vital for guiding future synthetic efforts in developing more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
